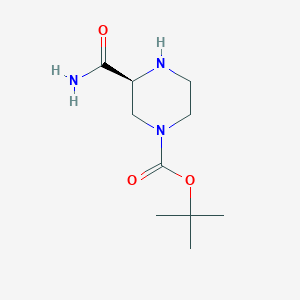

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSDOSONODDLH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434925 | |

| Record name | (S)-1-Boc-Piperazine-3-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170164-47-3 | |

| Record name | (S)-1-Boc-Piperazine-3-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Introduction

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a ubiquitous structural motif in a multitude of pharmacologically active agents, owing to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker for pharmacophoric groups. The specific stereochemistry at the C3 position and the presence of the carbamoyl and N-Boc protecting groups make this molecule a valuable chiral building block for the synthesis of complex drug candidates, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and other therapeutic targets.

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The narrative emphasizes the chemical principles underpinning the synthetic strategy, detailed experimental protocols, and the analytical validation of the synthesized compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key challenge lies in the stereoselective introduction of the carbamoyl group at the C3 position and the regioselective protection of the piperazine ring. Two primary synthetic routes are considered:

-

Route A: Amidation followed by N-Boc Protection. This pathway commences with the readily available chiral starting material, (S)-piperazine-2-carboxylic acid. The carboxylic acid moiety is first converted to the primary amide (carbamoyl group). Subsequently, the piperazine nitrogen at the 1-position is protected with a tert-butoxycarbonyl (Boc) group. This route is often preferred due to the potential for high yields and straightforward purification of the intermediate and final products.

-

Route B: N-Boc Protection followed by Amidation. An alternative approach involves the initial N-Boc protection of (S)-piperazine-2-carboxylic acid, followed by the amidation of the carboxylic acid. This route requires careful control of the regioselectivity of the N-Boc protection to favor the less sterically hindered nitrogen.

This guide will focus on the detailed execution of Route A , which represents a reliable and scalable method for the synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Synthetic Pathway and Experimental Protocols

The synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is presented as a two-step process, with detailed experimental procedures and explanations for each transformation.

Step 1: Synthesis of (S)-piperazine-2-carboxamide

The initial step involves the conversion of the carboxylic acid group of (S)-piperazine-2-carboxylic acid into a primary amide. This transformation is typically achieved using standard peptide coupling reagents to activate the carboxylic acid, followed by the introduction of an ammonia source.

Causality of Experimental Choices:

-

Activation of Carboxylic Acid: The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is a well-established method for forming an active ester intermediate. This intermediate is highly susceptible to nucleophilic attack by ammonia, leading to the formation of the amide bond under mild conditions.

-

Ammonia Source: Aqueous ammonia is a convenient and readily available source of ammonia for the amidation reaction.

-

Solvent System: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is suitable for this reaction as it effectively dissolves the starting materials and reagents.

Experimental Protocol:

-

To a solution of (S)-piperazine-2-carboxylic acid (1.0 eq) in Dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add N-Hydroxysuccinimide (NHS) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add concentrated aqueous ammonia (28-30%, 5.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Extract the aqueous residue with a suitable organic solvent such as Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of Dichloromethane/Methanol) to afford (S)-piperazine-2-carboxamide as a solid.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| (S)-piperazine-2-carboxamide | C₅H₁₁N₃O | 129.16 | 85-95 |

Step 2: Synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

The second and final step is the regioselective protection of the nitrogen atom at the 1-position of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is a standard protection reaction for amines.

Causality of Experimental Choices:

-

Protecting Group: The Boc group is widely used for the protection of amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for the introduction of the Boc group.[1]

-

Base: A mild base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.

-

Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable for this reaction.

Experimental Protocol:

-

Dissolve (S)-piperazine-2-carboxamide (1.0 eq) in Dichloromethane (DCM, 15 mL/g) and cool the solution to 0 °C.

-

Add triethylamine (TEA) (1.5 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM (5 mL/g) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel to yield (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate as a white solid.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate | C₁₀H₁₉N₃O₃ | 229.28 | 90-98 |

digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="(S)-piperazine-2-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="(S)-piperazine-2-carboxamide"]; Product [label="(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate [label="1. EDC, NHS, DCM\n2. NH4OH (aq)"]; Intermediate -> Product [label="Boc₂O, TEA, DCM"]; }

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and stereochemistry of the intermediate and the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

-

Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The described pathway, commencing from (S)-piperazine-2-carboxylic acid, employs standard and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial applications. The rationale behind the choice of reagents and reaction conditions has been detailed to provide a comprehensive understanding of the synthetic process. The successful synthesis and purification of this valuable chiral building block will facilitate the development of novel therapeutics in various disease areas.

References

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.

- Bhardwaj, N., Tripathi, N., Kumar, S., & Jain, S. K. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 21, 7572.

-

American Chemical Society. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

Sources

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Safety of a Key Building Block

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its utility lies in the versatile piperazine scaffold, a common motif in pharmacologically active compounds, combined with the stereospecificity and the presence of a carbamoyl group that can participate in crucial hydrogen bonding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic flexibility, allowing for selective deprotection and further functionalization.

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate should be treated as a substance with the potential to cause irritation and potential harm upon improper handling.

Primary Hazards:

-

Skin Irritation: Similar Boc-protected piperazines are known to cause skin irritation.[1][2][3][4] Prolonged or repeated contact may lead to redness, itching, and dermatitis.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, potentially leading to pain, redness, and blurred vision.[1][2][3][4]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and shortness of breath.[1][2][3][4][5]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

First-Aid Measures: A Protocol for Immediate Response

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5][7] Seek prompt medical attention if irritation persists.[5][7]

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, seek medical advice.

-

Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult or if respiratory symptoms develop, provide oxygen and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and provide plenty of water to drink.[7][8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[6]

Safe Handling and Storage: Proactive Risk Mitigation

The cornerstone of laboratory safety lies in proactive measures for handling and storage.

Handling:

-

Engineering Controls: All handling of solid (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation of dust.[6][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Check for leaks and tears before use.

-

Body Protection: A laboratory coat should be worn at all times.

-

-

Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Do not eat, drink, or smoke in areas where chemicals are handled.[6] Avoid dust formation and accumulation.[6][8]

Storage:

-

Container: Keep the container tightly closed and properly labeled.[5][6][8][9]

-

Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[6][8][9][10]

-

Incompatible Materials: Store separately from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[6][9]

Physical and Chemical Properties

While specific experimental data for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is limited, the following table provides estimated properties based on its structure and data from analogous compounds.

| Property | Estimated Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C10H19N3O3 | N/A |

| Molecular Weight | 229.28 g/mol | N/A |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |

| Melting Point | Not determined. Likely a solid at room temperature. |

Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Avoid exposure to excessive heat, moisture, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6][9]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

No specific toxicological studies have been conducted on (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The information provided is inferred from the toxicological profiles of structurally similar compounds.

-

Acute Toxicity: While not classified as acutely toxic, ingestion, inhalation, or skin absorption of large quantities may be harmful.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not imply a lack of hazard.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal Method: Chemical waste should be handled by a licensed professional waste disposal service.[5][11] Do not allow the material to enter drains or sewer systems.[8][11][12]

-

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[11] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[11]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a standard workflow for the safe handling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in a research setting.

Caption: A stepwise workflow for the safe handling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Chemical Structure and Functional Groups

The following diagram illustrates the chemical structure of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, highlighting its key functional groups that dictate its reactivity and safety considerations.

Caption: Key functional groups of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Conclusion: A Commitment to Informed Safety

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a compound of significant interest to the scientific community. While it presents certain hazards, a thorough understanding of its potential risks and the implementation of robust safety protocols can ensure its safe and effective use in research and development. This guide serves as a comprehensive resource to that end, emphasizing the principles of proactive risk assessment, proper handling, and emergency preparedness. By adhering to these guidelines, researchers can confidently and safely unlock the synthetic potential of this valuable chemical building block.

References

-

NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate. [Link]

-

Xiamen Amoy-Fluorchem Co., Ltd. (S)-Tert-Butyl-3-Aminopiperidine-1-Carboxylate | High Purity Chemical Supplier China. [Link]

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-ethylpiperazine-1-carboxylate. [Link]

-

Acme Bioscience. Safety Data Sheet. [Link]

-

MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. [Link]

-

Angene Chemical. Safety Data Sheet - tert-Butyl (3-methacrylamidopropyl)carbamate. [Link]

Sources

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 22219867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. (S)-Tert-Butyl-3-Aminopiperidine-1-Carboxylate | High Purity Chemical Supplier China | Properties, Uses, Safety, COA [chemheterocycles.com]

- 10. images.nicindustries.com [images.nicindustries.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Unlocking New Therapeutic Potential for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Introduction

The piperazine ring is a quintessential heterocyclic motif, widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of therapeutic agents.[1] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for versatile structural modifications that can fine-tune a molecule's solubility, basicity, and receptor-binding interactions.[2] Within this important class of building blocks, (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate stands out as a high-value chiral intermediate. Its claim to fame is its role as a cornerstone in the synthesis of Sitagliptin, a blockbuster drug for the management of type 2 diabetes.[3]

However, to confine the utility of this versatile scaffold to a single therapeutic target would be a significant underestimation of its potential. The purpose of this guide is to move beyond its established application and provide a forward-looking perspective on novel research and development avenues. We will explore opportunities ranging from the creation of next-generation antidiabetic agents to the expansion into entirely new therapeutic areas and the development of sophisticated chemical biology tools. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for future innovations.

Part 1: The Established Paradigm: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

To appreciate the future potential, we must first master the present. The primary application of (S)-tert-butyl 3-carbamoylpiperazine-1-carboxylate is in the synthesis of DPP-4 inhibitors.

The Mechanism of Action of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to increased insulin release and suppressed glucagon secretion in a glucose-dependent manner.[6][7] This mechanism effectively lowers blood glucose levels with a low intrinsic risk of hypoglycemia, a significant advantage over other antidiabetic drug classes.[5][6]

Foundational Synthesis: The Role in Sitagliptin

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate serves as the chiral core that is coupled with the β-amino acid side chain to form the final Sitagliptin molecule. The Boc (tert-butyloxycarbonyl) group on the N1 position serves as a crucial protecting group, preventing unwanted side reactions while the N4 nitrogen is coupled with the side chain.[3][8]

Protocol 1: Exemplar Peptide Coupling for Sitagliptin Synthesis

This protocol is a generalized representation based on established peptide coupling methodologies described in the literature.[8]

-

Activation of the Carboxylic Acid: In an inert atmosphere (N₂ or Ar), dissolve (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Cool the solution to 0 °C.

-

Add a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive, like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the active ester.

-

Scientist's Note: The use of an additive like HOBt is critical to suppress racemization and improve coupling efficiency by forming a less reactive, more stable active ester intermediate.

-

-

Coupling Reaction: To the activated ester solution, add (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (1.0 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt often present with the coupling agent and to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected Sitagliptin precursor.

-

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., Trifluoroacetic acid in DCM or HCl in dioxane), to yield Sitagliptin.

Part 2: Expanding the Horizon - Novel DPP-4 Inhibitors and Beyond

While Sitagliptin is highly effective, the quest for improved therapeutics is perpetual. This scaffold provides a robust starting point for developing next-generation DPP-4 inhibitors with potentially improved pharmacokinetic profiles, longer duration of action, or novel intellectual property.

Research Area: Next-Generation DPP-4 Inhibitors

The core (S)-piperazine-3-carboxamide moiety is essential for binding to the S2 subsite of the DPP-4 enzyme. However, modifications at the N1 position (after Boc deprotection) and the carbamoyl group can be systematically explored to optimize interactions with other regions of the active site or to modulate physicochemical properties.

Table 1: Proposed Modifications for Novel DPP-4 Inhibitor Development

| Modification Site | Proposed R-Group | Rationale & Desired Outcome |

| Carbamoyl Nitrogen | Small alkyl groups (Me, Et), Cycloalkyl groups (Cyclopropyl) | Explore steric tolerance in the S2 extensive subsite. May improve metabolic stability. |

| Aryl or Heteroaryl rings | Introduce new vector for interaction with solvent-exposed regions; potential for improved potency. | |

| Piperazine N1 | Bicyclic or spirocyclic moieties | Introduce conformational rigidity to lock in an active conformation; potential for increased selectivity. |

| Groups with ionizable functions (e.g., carboxylic acid, tetrazole) | Modulate pKa and solubility, potentially improving oral bioavailability or enabling alternative formulations. |

Research Area: Targeting New Enzyme Classes and Receptors

The true untapped potential lies in leveraging the piperazine scaffold against entirely new targets. Piperazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroactive properties.[9][10] This "privileged" status suggests the scaffold is pre-validated by nature to fit into a variety of biologically relevant binding pockets.

Potential Target Classes:

-

Other Serine Proteases: The core structure, designed for DPP-4, could be adapted to target other proteases with similar active site topographies, such as Fibroblast Activation Protein (FAP) or prolyl endopeptidases.

-

G-Protein Coupled Receptors (GPCRs): The piperazine motif is a classic feature in many CNS-active drugs that target dopamine and serotonin receptors.[11] Exploring derivatives for activity at these receptors is a logical extension.

-

Kinases: While less common, piperazine-containing molecules have been reported as kinase inhibitors (e.g., Imatinib).[12] The scaffold can serve as a template for library synthesis to screen against kinase panels.

Strategy: Diversity-Oriented Synthesis (DOS)

To efficiently explore these new therapeutic areas, a Diversity-Oriented Synthesis (DOS) approach is highly recommended.[13] Starting with the core (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a library of diverse compounds can be rapidly generated by coupling it with a variety of building blocks.

Protocol 2: General Procedure for N-4 Reductive Amination

-

Deprotection: Remove the Boc group from (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate using standard conditions (e.g., 4M HCl in dioxane) to obtain the piperazine hydrochloride salt. Neutralize carefully with a base (e.g., NaHCO₃) and extract the free base into an organic solvent.

-

Imine Formation: Dissolve the free piperazine (1.0 eq) and a selected aldehyde or ketone (1.0-1.2 eq) in a solvent like Dichloroethane (DCE) or Methanol. Add a dehydrating agent like magnesium sulfate or molecular sieves. Stir at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Scientist's Note: NaBH(OAc)₃ is preferred for reductive aminations as it is less reactive towards the aldehyde/ketone starting material compared to other hydrides like NaBH₄, minimizing side reactions.

-

-

Stir the reaction at room temperature for 12-18 hours until completion is confirmed by LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the N-4 functionalized product via column chromatography or preparative HPLC.

Part 3: Advanced Applications in Chemical Biology

Beyond direct therapeutic use, derivatives of this scaffold can be powerful tools for basic research and target validation.

Research Area: Development of Chemical Probes

By appending functional tags—such as biotin for affinity purification or a fluorophore for imaging—to a derivative of the core scaffold, potent and selective chemical probes can be synthesized. These probes are invaluable for:

-

Target Identification: Using affinity-based pulldown assays followed by proteomic analysis to identify the cellular binding partners of a new bioactive compound.

-

Target Engagement Studies: Quantifying how much of a drug is bound to its target within a cell or tissue sample.

-

Cellular Imaging: Visualizing the subcellular localization of a target protein.

A common strategy involves functionalizing the N1 position with a linker attached to the desired tag. The linker's length and composition are critical to ensure that the tag does not interfere with the molecule's binding to its target.

Conclusion and Future Outlook

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is far more than a simple intermediate for a single drug class. It represents a validated, versatile, and chiral scaffold poised for significant innovation. The strategic exploration of this molecule's synthetic potential can lead to the development of next-generation DPP-4 inhibitors with superior properties. More excitingly, its proven "drug-like" architecture makes it an ideal starting point for diversity-oriented synthesis campaigns targeting entirely new enzyme families and receptor classes. Finally, its derivatization into sophisticated chemical probes can accelerate fundamental biological discovery. For research organizations and pharmaceutical companies, investing in the creative exploration of this scaffold is a strategic step toward building a robust and diverse drug discovery pipeline.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). PubMed.

- How do DPP-4 Inhibitors Work (EASY Pharmacology). (2025). YouTube.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).

- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.

- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2025). PubMed Central.

- Mechanism of Action of DPP-4 Inhibitors—New Insights. (n.d.). PubMed Central.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (2025).

- Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK.

- Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia.

- (PDF) Synthesis of Sitagliptin. (n.d.).

- Process for the preparation of sitagliptin and intermediate compounds. (n.d.).

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- DIVERSITY-ORIENTED SYNTHESIS. (n.d.). David Spring's group.

Sources

- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 6. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 8. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Application Notes & Protocols: Strategic Incorporation of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in Advanced Peptide Synthesis

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained scaffolds is a premier strategy to achieve these goals. This document provides a comprehensive guide for researchers on the application of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a chiral building block used to install a rigid piperazine-3-carboxamide moiety into peptide sequences. We will explore the fundamental advantages of this scaffold, provide detailed, field-tested protocols for its integration using Solid-Phase Peptide Synthesis (SPPS), and discuss the critical experimental parameters that ensure success.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid proteolytic degradation and an inability to maintain a bioactive conformation. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a native peptide while exhibiting improved drug-like properties.[1][2] A key approach in this field is the introduction of rigid structural motifs that lock the molecule into a specific, biologically relevant three-dimensional shape.[3]

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its inherent chair-like conformation reduces the conformational flexibility of a peptide backbone, which can lead to several significant advantages:[3][6]

-

Enhanced Proteolytic Resistance: The non-natural amide bonds and rigid structure are less recognized by proteases, increasing the peptide's half-life in vivo.[7]

-

Increased Receptor Affinity: Pre-organizing the peptide into its binding conformation reduces the entropic penalty upon binding to its target, potentially leading to higher affinity and potency.

-

Improved Physicochemical Properties: The piperazine moiety can be functionalized to tune solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing pharmacokinetic profiles.[4][6]

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a particularly useful building block as it acts as a constrained surrogate for amino acids, presenting a primary carboxamide for side-chain interactions while providing a rigid backbone structure.[8][9] The Boc-protected N1-amine allows for standard peptide elongation from the N4-position after its initial incorporation.[10]

Reagent Profile and Handling

Successful synthesis begins with a thorough understanding of the starting material. The key properties and handling requirements for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [11] |

| Molecular Weight | 229.28 g/mol | [11] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 103 - 106 °C | [11] |

| Solubility | Soluble in organic solvents like Methanol, DMF, DCM | [11] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [11] |

Safety & Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. May cause skin and eye irritation.[12][13]

-

Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.

The Piperazine Scaffold: A Conformational Anchor

The primary function of the piperazine unit is to restrict the peptide backbone's freedom of rotation. A typical peptide bond has multiple rotatable bonds (Phi, Psi, Omega angles), leading to a high degree of flexibility. By replacing an amino acid residue with the piperazine-3-carboxamide moiety, we introduce a rigid six-membered ring, significantly limiting the available conformational space.

Figure 1: Comparison of a flexible linear peptide segment with a conformationally restricted segment containing a rigid piperazine unit.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the standard Fmoc/tBu SPPS strategy.[14] All steps should be performed in a dedicated SPPS vessel with appropriate agitation.

Workflow Overview

The general workflow for incorporating the piperazine building block involves three main phases: coupling the building block, Boc deprotection at the N1 position, and subsequent chain elongation from the N4 position.

Figure 2: General SPPS workflow for the incorporation of the (S)-Boc-3-carbamoylpiperazine building block.

Protocol 4.1: Coupling to the Resin-Bound Peptide

This protocol describes the acylation of the free N-terminal amine of the growing peptide chain with (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The secondary amine at the N1 position of the piperazine will form the new amide bond.

Materials:

-

Resin-bound peptide with a free N-terminus

-

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-Collidine)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Prepare Coupling Solution: In a separate vial, dissolve (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (2.0 eq. relative to resin loading), the coupling reagent (e.g., HBTU, 1.95 eq.), and a base (e.g., DIPEA, 4.0 eq.) in a minimal amount of DMF.

-

Causality Note: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid derivative ensures that the activator is fully consumed in activating the building block, minimizing potential side reactions with the resin. The excess base is crucial to neutralize the salt of the incoming building block and maintain an optimal pH for the coupling reaction.

-

-

Pre-activation: Allow the coupling solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

-

Coupling Reaction: Add the activated solution to the swelled peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Expert Insight: Due to the potential steric bulk of the piperazine derivative, a longer coupling time is recommended compared to standard amino acids. A double coupling (repeating steps 2-4) may be necessary for difficult sequences.

-

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. An orange/brown coloration indicates a successful coupling to the secondary amine.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 4.2: On-Resin N1-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is acid-labile and must be removed to allow for further peptide chain elongation from the N4 position.[15]

Materials:

-

Resin from Protocol 4.1

-

Deprotection Solution: 20-50% (v/v) Trifluoroacetic Acid (TFA) in DCM

-

DCM

-

Neutralization Solution: 5% (v/v) DIPEA in DMF

Procedure:

-

Resin Preparation: Wash the resin with DCM (3x) to ensure it is solvent-exchanged for the deprotection step.

-

Deprotection: Add the TFA/DCM deprotection solution to the resin and agitate for 2 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Mechanism Note: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide.[16]

-

-

Scavenging (Optional): If the peptide sequence contains sensitive residues prone to alkylation by the tert-butyl cation (e.g., Trp, Met, Cys), include a scavenger like triisopropylsilane (TIS, 1-2% v/v) in the TFA solution.[16]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove all residual acid.

-

Neutralization: Wash the resin with the 5% DIPEA/DMF solution (2x, 5 min each) to neutralize the trifluoroacetate salt of the newly freed N4-amine.

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle at the N4-position of the piperazine ring.

Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection, yielding the free amine for subsequent reactions.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | 1. Insufficient reaction time/equivalents. 2. Steric hindrance from preceding residues. 3. Poor resin swelling. | 1. Increase coupling time to 4-6 hours or overnight. 2. Perform a second coupling (double couple). 3. Use a more potent coupling agent like HATU. 4. Ensure resin is fully swelled before starting. |

| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or time. 2. Reagent degradation. | 1. Increase TFA concentration to 50% or extend deprotection time to 45 minutes. 2. Use fresh, high-quality TFA. 3. Confirm removal with a qualitative test if available. |

| Side-product formation (t-Butylation) | The tert-butyl cation generated during deprotection alkylates nucleophilic side chains (Trp, Met).[16] | Add a scavenger such as triisopropylsilane (TIS) or water (1-5%) to the deprotection cocktail to quench the cation. |

| Racemization | Use of excessive base or prolonged activation times with certain coupling reagents. | 1. Use a base like 2,4,6-collidine which is less likely to cause racemization. 2. Minimize pre-activation time. |

Conclusion

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a powerful and versatile tool for the synthesis of conformationally constrained peptides. By introducing a rigid piperazine scaffold, researchers can systematically enhance the stability, affinity, and pharmacokinetic properties of peptide-based drug candidates. The protocols detailed herein provide a robust framework for the successful incorporation of this building block using standard SPPS methodologies. Careful attention to coupling conditions, complete Boc deprotection, and awareness of potential side reactions are paramount to achieving high-yield, high-purity synthesis of these advanced peptidomimetics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

- 1-Boc-3-Carbamoylpiperazine CAS 112257-24-6. BIOSYNCE.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic

- Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.

- 1-Boc-3-Carbamoylpiperazine. MySkinRecipes.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Universal peptide synthesis via solid-phase methods fused with chemputation.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Protecting Groups for Amines: Carbam

- 26.7: Peptide Synthesis. Chemistry LibreTexts.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar

- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic

- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the tre

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. Chem-Impex.

- Peptidomimetics in Modern Drug Discovery. Life Chemicals.

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.

- Methods and protocols of modern solid phase peptide synthesis. (2014).

- Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.

- 1-Boc-3-hydroxypiperidine. PubChem.

- 1-BOC-3-Aminopiperidine. PubChem.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.

- Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. MDPI.

- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

- CAS 104069-74-1 (S)

Sources

- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Boc-3-Carbamoylpiperazine [myskinrecipes.com]

- 11. biosynce.com [biosynce.com]

- 12. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Derivatization of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Anwendungsleitfaden: Strategien zur Derivatisierung von (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Einem erfahrenen Anwendungswissenschaftler

Einführung

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat ist ein hochgeschätztes chirales Bausteinmolekül in der modernen medizinischen Chemie. Seine starre Piperazinstruktur, kombiniert mit definierter Stereochemie und mehreren reaktiven Stellen, macht es zu einem idealen Ausgangspunkt für die Synthese komplexer, biologisch aktiver Moleküle. Die Piperazin-Einheit ist ein sogenanntes "privilegiertes Gerüst", das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt, da es die physikochemischen Eigenschaften wie Löslichkeit und Pharmakokinetik verbessern kann.[1][2]

Dieser Anwendungsleitfaden bietet einen detaillierten Überblick über die chemischen Strategien zur Modifikation dieses vielseitigen Moleküls. Wir werden nicht nur schrittweise Protokolle vorstellen, sondern auch die zugrunde liegenden chemischen Prinzipien erläutern, um Forschern zu ermöglichen, diese Methoden an ihre spezifischen synthetischen Ziele anzupassen. Die Derivatisierung kann an drei Hauptpositionen erfolgen:

-

N4-Position: Das unsubstituierte sekundäre Amin ist die reaktivste Stelle für Alkylierungen, Acylierungen und reduktive Aminierungen.

-

C3-Carboxamid: Die Amidgruppe kann zu anderen funktionellen Gruppen wie Nitrilen oder Aminen umgewandelt werden.

-

N1-Boc-Gruppe: Die tert-Butoxycarbonyl (Boc)-Schutzgruppe kann entfernt werden, um das N1-Amin für weitere Funktionalisierungen freizulegen.

Abbildung 1: Übersicht der Derivatisierungsstrategien für (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat.

Physikalisch-chemische Eigenschaften und Handhabung

Eine genaue Kenntnis der Eigenschaften des Ausgangsmaterials ist entscheidend für eine erfolgreiche Synthese.

| Eigenschaft | Wert |

| Chemischer Name | (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat |

| CAS-Nummer | 314741-51-2 |

| Molekülformel | C₁₀H₁₉N₃O₃ |

| Molekulargewicht | 229.28 g/mol |

| Aussehen | Weißer bis cremefarbener Feststoff |

| Lagerung | Bei Raumtemperatur an einem trockenen, gut belüfteten Ort lagern. |

Sicherheitshinweise: Tragen Sie bei der Handhabung geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe. Vermeiden Sie das Einatmen von Staub.

Derivatisierung an der N4-Position

Das nukleophile sekundäre Amin an der N4-Position ist der primäre Angriffspunkt für elektrophile Reagenzien.

N-Alkylierung

Die Einführung von Alkylgruppen an der N4-Position erfolgt typischerweise über eine nukleophile Substitutionsreaktion (SN2) mit einem Alkylhalogenid.

Mechanismus & Begründung: Das freie Elektronenpaar des N4-Stickstoffs greift das elektrophile Kohlenstoffatom des Alkylhalogenids an, was zur Verdrängung des Halogenid-Ions führt. Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) oder eine organische Base wie Diisopropylethylamin (DIPEA) wird verwendet, um die während der Reaktion entstehende Säure (z. B. HBr) zu neutralisieren und das Gleichgewicht in Richtung des Produkts zu verschieben. Aprotische polare Lösungsmittel wie Acetonitril (ACN) oder Dimethylformamid (DMF) sind ideal, da sie die Reaktanden gut lösen, ohne mit ihnen zu reagieren.

Protokoll: Synthese von (S)-tert-Butyl-4-benzyl-3-carbamoylpiperazin-1-carboxylat

-

Materialien:

-

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

-

Benzylbromid (1.1 Äq.)

-

Kaliumcarbonat (K₂CO₃, 2.0 Äq.), fein gepulvert

-

Acetonitril (ACN), wasserfrei

-

Standard-Glasgeräte, Magnetrührer, Heizplatte mit Temperaturregelung

-

-

Durchführung:

-

Lösen Sie das Piperazin-Ausgangsmaterial in wasserfreiem ACN (ca. 0.2 M Konzentration) in einem Rundkolben.

-

Fügen Sie K₂CO₃ hinzu.

-

Geben Sie Benzylbromid tropfenweise bei Raumtemperatur zur gerührten Suspension.

-

Erhitzen Sie die Reaktionsmischung auf 60 °C und rühren Sie über Nacht.

-

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) (z. B. Eluent: Dichlormethan/Methanol 95:5).

-

Nach vollständigem Umsatz kühlen Sie die Reaktion auf Raumtemperatur ab.

-

-

Aufarbeitung und Reinigung:

-

Filtrieren Sie die festen Bestandteile ab und waschen Sie den Rückstand mit ACN.

-

Engen Sie das Filtrat unter reduziertem Druck ein.

-

Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und anschließend mit gesättigter NaCl-Lösung.

-

Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und engen Sie das Lösungsmittel ein.

-

Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Produkt zu erhalten.

-

N-Acylierung

Die Acylierung führt zur Bildung einer stabilen Amidbindung an der N4-Position, eine häufige Modifikation in der Wirkstoffsynthese.

Mechanismus & Begründung: Die Reaktion ist eine nukleophile Acylsubstitution. Das N4-Amin greift das Carbonylkohlenstoffatom eines Säurechlorids oder -anhydrids an. Eine nicht-nukleophile Base wie Triethylamin (Et₃N) wird benötigt, um den entstehenden Chlorwasserstoff (HCl) abzufangen. Die Reaktion wird oft bei 0 °C gestartet, um die exotherme Natur der Reaktion zu kontrollieren und Nebenreaktionen zu minimieren.

Protokoll: Synthese von (S)-tert-Butyl-4-benzoyl-3-carbamoylpiperazin-1-carboxylat

-

Materialien:

-

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

-

Benzoylchlorid (1.1 Äq.)

-

Triethylamin (Et₃N, 1.5 Äq.)

-

Dichlormethan (DCM), wasserfrei

-

-

Durchführung:

-

Lösen Sie das Piperazin-Ausgangsmaterial in wasserfreiem DCM in einem Rundkolben und fügen Sie Et₃N hinzu.

-

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

-

Fügen Sie Benzoylchlorid langsam tropfenweise hinzu, sodass die Temperatur unter 5 °C bleibt.

-

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

-

Überwachen Sie den Fortschritt mittels DC.

-

-

Aufarbeitung und Reinigung:

-

Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter Natriumbicarbonatlösung und gesättigter NaCl-Lösung.

-

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und engen Sie sie ein.

-

Das Produkt kann oft durch Kristallisation oder durch Säulenchromatographie gereinigt werden.

-

Reduktive Aminierung

Diese Methode ist eine leistungsstarke Alternative zur direkten Alkylierung, insbesondere zur Einführung komplexerer Substituenten, und vermeidet das Problem der Mehrfachalkylierung.[3]

Mechanismus & Begründung: In einem Eintopfverfahren reagiert das sekundäre Amin zunächst mit einem Aldehyd oder Keton zu einem instabilen Iminium-Ion. Dieses wird sofort durch ein mildes und selektives Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum tertiären Amin reduziert.[4] NaBH(OAc)₃ wird bevorzugt, da es mild genug ist, um Aldehyde und Ketone in Gegenwart von Iminen nicht anzugreifen, und in gängigen aprotischen Lösungsmitteln wie 1,2-Dichlorethan (DCE) oder DCM stabil ist.[5]

Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Protokoll: Synthese von (S)-tert-Butyl-3-carbamoyl-4-(cyclohexylmethyl)piperazin-1-carboxylat

-

Materialien:

-

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

-

Cyclohexancarboxaldehyd (1.2 Äq.)

-

Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äq.)

-

1,2-Dichlorethan (DCE), wasserfrei

-

-

Durchführung:

-

Geben Sie das Piperazin-Ausgangsmaterial und Cyclohexancarboxaldehyd in einem Rundkolben in wasserfreies DCE.

-

Rühren Sie die Mischung für 20-30 Minuten bei Raumtemperatur, um die Bildung des Iminium-Ions zu ermöglichen.

-

Fügen Sie NaBH(OAc)₃ portionsweise hinzu. Die Zugabe kann leicht exotherm sein.

-

Rühren Sie die Reaktion über Nacht bei Raumtemperatur.

-

Überwachen Sie den Fortschritt mittels LC-MS.

-

-

Aufarbeitung und Reinigung:

-

Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter Natriumbicarbonatlösung. Rühren Sie, bis die Gasentwicklung aufhört.

-

Trennen Sie die Phasen und extrahieren Sie die wässrige Phase zweimal mit DCM.

-

Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und engen Sie sie ein.

-

Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

-

Transformation der C3-Carboxamid-Gruppe

Obwohl die Amidgruppe weniger reaktiv ist als das N4-Amin, kann sie gezielt modifiziert werden.

Dehydratisierung zu einem Nitril

Die Umwandlung des primären Amids in ein Nitril ist eine nützliche Transformation, um die Polarität zu verringern und einen neuen Synthesepunkt zu schaffen.

Mechanismus & Begründung: Starke Dehydratisierungsmittel wie Trifluoressigsäureanhydrid (TFAA), Phosphoroxychlorid (POCl₃) oder Thionylchlorid (SOCl₂) aktivieren den Amid-Sauerstoff, wodurch er zu einer guten Abgangsgruppe wird.[6][7] Nachfolgende Eliminierung führt zum Nitril. Die Wahl des Reagenzes hängt von der Toleranz anderer funktioneller Gruppen im Molekül ab; TFAA bietet oft mildere Bedingungen.[6]

Protokoll: Synthese von (S)-tert-Butyl-3-cyanopiperazin-1-carboxylat

-

Materialien:

-

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

-

Trifluoressigsäureanhydrid (TFAA, 2.0 Äq.)

-

Pyridin oder Triethylamin (3.0 Äq.)

-

Dichlormethan (DCM), wasserfrei

-

-

Durchführung:

-

Lösen Sie das Amid in wasserfreiem DCM und fügen Sie Pyridin hinzu.

-

Kühlen Sie die Lösung auf 0 °C.

-

Fügen Sie TFAA langsam tropfenweise hinzu.

-

Rühren Sie die Reaktion für 1-2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.

-

Überwachen Sie den Umsatz mittels DC oder IR-Spektroskopie (Verschwinden der Amid-C=O-Bande, Erscheinen der Nitril-C≡N-Bande).

-

-

Aufarbeitung und Reinigung:

-

Quenchen Sie die Reaktion durch langsame Zugabe von Wasser.

-

Verdünnen Sie mit DCM und waschen Sie mit verdünnter HCl, Wasser und gesättigter NaCl-Lösung.

-

Trocknen Sie die organische Phase über Na₂SO₄ und reinigen Sie das Produkt mittels Säulenchromatographie.

-

Reduktion zu einem primären Amin

Die Reduktion des Amids zum Aminomethyl-Derivat erweitert die strukturelle Vielfalt erheblich.

Mechanismus & Begründung: Starke Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) sind erforderlich, um die Carbonylgruppe des Amids vollständig zu einer Methylengruppe (-CH₂-) zu reduzieren.[8] Die Reaktion verläuft über einen Komplex mit dem Aluminium, gefolgt von der Eliminierung des Sauerstoffs und der Reduktion eines Iminium-Zwischenprodukts. Es müssen streng wasserfreie Bedingungen eingehalten werden, da LiAlH₄ heftig mit Wasser reagiert.

Protokoll: Synthese von (S)-tert-Butyl-3-(aminomethyl)piperazin-1-carboxylat

-

Materialien:

-

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

-

Lithiumaluminiumhydrid (LiAlH₄, 2.0-3.0 Äq.)

-

Tetrahydrofuran (THF), wasserfrei

-

-

Durchführung:

-

Suspendieren Sie LiAlH₄ in wasserfreiem THF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben.

-

Kühlen Sie die Suspension auf 0 °C.

-

Fügen Sie eine Lösung des Amids in wasserfreiem THF langsam tropfenweise hinzu.

-

Nach beendeter Zugabe erhitzen Sie die Mischung unter Rückfluss, bis das Ausgangsmaterial vollständig umgesetzt ist (DC-Kontrolle).

-

-

Aufarbeitung und Reinigung (Fieser-Methode):

-

Kühlen Sie die Reaktion auf 0 °C.

-

Quenchen Sie die Reaktion sehr vorsichtig und nacheinander durch tropfenweise Zugabe von:

-

X mL Wasser (wobei X = Gramm des verwendeten LiAlH₄)

-

X mL 15%ige wässrige NaOH-Lösung

-

3X mL Wasser

-

-

Rühren Sie die resultierende körnige Suspension kräftig für 30 Minuten.

-

Filtrieren Sie die anorganischen Salze ab und waschen Sie sie gründlich mit THF oder Ethylacetat.

-

Engen Sie das Filtrat ein, um das Rohprodukt zu erhalten, das in der Regel durch Säulenchromatographie gereinigt wird.

-

Derivatisierung nach N1-Boc-Entschützung

Die Entfernung der Boc-Gruppe legt das N1-Amin frei und eröffnet den Weg zur Funktionalisierung beider Stickstoffatome des Piperazinrings.

Abbildung 3: Arbeitsablauf zur Boc-Entschützung und anschließenden Derivatisierung.

Mechanismus & Begründung: Die Boc-Gruppe ist säurelabil. Starke Säuren wie Trifluoressigsäure (TFA) oder Chlorwasserstoff (HCl) in einem organischen Lösungsmittel protonieren den Carbonylsauerstoff, was zur Eliminierung von Isobuten (das zum tert-Butylkation wird) und Kohlendioxid führt und das freie Amin als Salz (z. B. Trifluoracetat oder Hydrochlorid) hinterlässt.[9]

Protokoll: Boc-Entschützung mit TFA

-

Materialien:

-

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

-

Dichlormethan (DCM)

-

Trifluoressigsäure (TFA)

-

-

Durchführung:

-

Lösen Sie das Boc-geschützte Piperazin in DCM (z. B. 0.1 M).

-

Fügen Sie TFA hinzu, um eine Konzentration von 20-50% (v/v) zu erreichen.[9]

-

Rühren Sie die Reaktion bei Raumtemperatur für 30 Minuten bis 2 Stunden. Überwachen Sie das Verschwinden des Ausgangsmaterials mittels DC oder LC-MS.[9]

-

Nach vollständigem Umsatz entfernen Sie das Lösungsmittel und überschüssiges TFA unter reduziertem Druck.[10]

-

-

Aufarbeitung zur freien Base:

-

Lösen Sie den Rückstand in Wasser.

-

Neutralisieren Sie vorsichtig mit einer Base (z. B. gesättigte NaHCO₃-Lösung oder 1 M NaOH), bis der pH-Wert > 9 ist.

-

Extrahieren Sie das Produkt mit einem organischen Lösungsmittel wie DCM oder Ethylacetat (mehrmals).

-

Trocknen Sie die vereinigten organischen Phasen, filtrieren Sie und engen Sie sie ein, um das entschützte Diamin zu erhalten.

-

Das resultierende (S)-Piperazin-3-carboxamid kann nun an beiden Stickstoffatomen weiter derivatisiert werden. Durch sorgfältige Kontrolle der Stöchiometrie (z. B. Verwendung von 1 Äquivalent eines Alkylierungs- oder Acylierungsmittels) kann eine selektive Mono-Derivatisierung, vorzugsweise am sterisch weniger gehinderten N4-Stickstoff, erreicht werden. Die Verwendung von mehr als 2 Äquivalenten führt typischerweise zur Di-Derivatisierung.

Zusammenfassung der analytischen Charakterisierung

Die erfolgreiche Derivatisierung wird durch Standard-Analysemethoden bestätigt. Die folgende Tabelle gibt erwartete Änderungen an.

| Reaktion | Ausgangsmaterial ¹H-NMR (charakteristische Signale) | Produkt ¹H-NMR (erwartete Änderungen) | Masse (ESI-MS) [M+H]⁺ |

| Startmaterial | ~1.4 ppm (s, 9H, Boc) | - | 230.15 |

| N-Alkylierung (Benzyl) | - | ~3.6 ppm (s, 2H, -CH₂-Ph), ~7.3 ppm (m, 5H, Ar-H) | 320.20 |

| N-Acylierung (Benzoyl) | - | ~7.4-7.8 ppm (m, 5H, Ar-H), komplexe Aufspaltung der Piperazin-Protonen | 334.18 |

| Dehydratisierung | ~7.0, ~7.5 ppm (breite s, 2H, -CONH₂) | Verschwinden der Amid-Protonen | 212.14 |

| Boc-Entschützung | ~1.4 ppm (s, 9H, Boc) | Verschwinden des Boc-Signals | 130.10 |

Fazit

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat ist ein außerordentlich anpassungsfähiger Baustein für die Synthese von Wirkstoffkandidaten. Durch die gezielte Anwendung von N-Alkylierung, N-Acylierung, reduktiver Aminierung, Amid-Transformationen und Boc-Entschützungsstrategien können Forscher eine breite Palette von Derivaten mit unterschiedlichen sterischen und elektronischen Eigenschaften herstellen. Die in diesem Leitfaden beschriebenen Protokolle und die zugrunde liegenden mechanistischen Erklärungen bieten eine solide Grundlage für die rationale Gestaltung und Durchführung von Synthesen in der modernen Arzneimittelentwicklung.

Referenzen

-

O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Verfügbar unter: [Link]

-

Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles. Verfügbar unter:

-

Bode, J. W., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. Verfügbar unter: [Link]

-

Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Verfügbar unter: [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Verfügbar unter: [Link]

-

Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. Verfügbar unter: [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Verfügbar unter: [Link]

-

Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Verfügbar unter: [Link]

-

Taha, M., et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Verfügbar unter: [Link]

-

Puchot, C., et al. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank. Verfügbar unter: [Link]

-

Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Verfügbar unter: [Link]

-

Umehara, A., et al. (2023). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. ResearchGate. Verfügbar unter: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Verfügbar unter: [Link]

-

Organic Chemistry. (n.d.). Amide to Amine - Common Conditions. Verfügbar unter: [Link]

-

Puchot, C., et al. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Verfügbar unter: [Link]

-

Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(1). Verfügbar unter: [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Verfügbar unter: [Link]

-

Perreux, L., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Verfügbar unter: [Link]

-

Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Verfügbar unter: [Link]

-

Ashenhurst, J. (n.d.). Dehydration of amides to give nitriles. Master Organic Chemistry. Verfügbar unter: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Verfügbar unter: [Link]

-

Crespan, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7167. Verfügbar unter: [Link]

-

Das, B., et al. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. Verfügbar unter: [Link]

-

Hunt, I. (n.d.). Reduction of Amides using LiAlH4 to amines. University of Calgary. Verfügbar unter: [Link]

-

Medley, J. W., & Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Verfügbar unter: [Link]

-

Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Verfügbar unter: [Link]

-

Kügler, F., et al. (2024). Piperazine and Its Novel Bio-Medicinal Applications. Chemistry of Inorganic Materials, 2, 100041. Verfügbar unter: [Link]

-

Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Verfügbar unter: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Verfügbar unter: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Verfügbar unter: [Link]

-

BYU-Idaho Academic Support. (2019, August 16). Reduction of Amide to Amine with LiAlH4 [Video]. YouTube. Verfügbar unter: [Link]

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for the Efficient Coupling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

< <

Introduction

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereocenter, a primary amide (carbamoyl group), and a Boc-protected secondary amine, make it a valuable building block for synthesizing complex molecules with therapeutic potential. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity.[1] This application note provides a comprehensive guide to the reaction conditions for the efficient coupling of this versatile building block with carboxylic acids, a critical transformation for constructing a wide array of target molecules.

The primary challenge in coupling reactions involving this substrate lies in the nucleophilicity of the secondary amine at the 4-position of the piperazine ring. The bulky tert-butoxycarbonyl (Boc) protecting group at the 1-position can introduce steric hindrance, potentially slowing down the reaction rate. Furthermore, the presence of the carbamoyl group necessitates careful selection of reaction conditions to avoid undesirable side reactions. Therefore, a thorough understanding of the reaction mechanism and the role of various reagents is paramount for achieving high yields and purity.

This guide will delve into the mechanistic underpinnings of common amide bond formation strategies, provide detailed, field-proven protocols, and offer a troubleshooting guide to address common challenges encountered during the coupling process. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully incorporate (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate into their synthetic workflows.

Section 1: Understanding the Substrate and Reaction Mechanisms

The success of any coupling reaction hinges on a clear understanding of the substrate's properties and the mechanism of the chosen transformation.

Physicochemical Properties of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

| Property | Value |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Boc-protected amine, secondary amine, primary amide |

The Boc protecting group is crucial for selectively acylating the secondary amine at the 4-position. The carbamoyl group, while generally stable under standard coupling conditions, can potentially participate in side reactions under harsh conditions.

Mechanism of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive intermediate.[2] This is typically achieved using a coupling reagent. Two of the most common and effective strategies are carbodiimide-mediated couplings and onium salt-based couplings.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt):

-

Activation: The carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]

-

Intermediate Formation: This intermediate can be attacked by the amine to form the desired amide. However, it is also prone to rearrangement to a stable N-acylurea byproduct.[2]

-

Suppression of Side Reactions: To prevent this rearrangement and minimize racemization (if the carboxylic acid is chiral), an additive like 1-Hydroxybenzotriazole (HOBt) is often used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[4]

Onium Salt-Based Coupling (e.g., HATU):

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[5]

-